molecular formula C9H7F3 B1454883 1,1,5-Trifluoroindan CAS No. 57584-73-3

1,1,5-Trifluoroindan

Cat. No. B1454883
CAS RN: 57584-73-3
M. Wt: 172.15 g/mol
InChI Key: SIYIKVIUISXNQF-UHFFFAOYSA-N
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Description

1,1,5-Trifluoroindan, also known as 1,1,5-Trifluoro-2,3-dihydro-1H-indene, is a chemical compound with the molecular formula C9H7F3 . It contains a total of 20 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .


Molecular Structure Analysis

The molecular structure of 1,1,5-Trifluoroindan consists of 20 bonds in total. This includes 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .

Scientific Research Applications

  • Polymer Synthesis for Electroluminescent Devices :

    • Fink et al. (1997) explored the synthesis of various difluoro functionalized aromatic 1,3,5-triazine monomers and their subsequent polymerization. These polymers demonstrated excellent thermal stability and glass transition temperatures ranging between 190−250 °C, which suggests their potential for use in organic electroluminescent devices (Fink, Frenz, Thelakkat, & Schmidt, 1997).
  • Photochemistry and Photoaffinity Labelling :

    • Shaffer and Platz (1989) synthesized 6-Azido-4,5,7 trifluoroindole and investigated its photochemical properties. The compound exhibited potential for use in photoaffinity labelling, especially at low temperatures (Shaffer & Platz, 1989).
  • Synthesis of Fluorine-Containing Compounds :

    • Kimoto, Muramatsu, and Inukai (1974) described the synthesis of several 1-trifluoromethyl-1,2,2-trifluoroindanes from alkylbenzenes and hexafluoropropene. These compounds have applications in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules (Kimoto, Muramatsu, & Inukai, 1974).
  • Catalysis in Organic Synthesis :

    • Ishihara et al. (1996) discussed the use of scandium trifluoromethanesulfonate in acylation reactions. This catalyst shows remarkable activity for acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
  • Drug Discovery through Click Chemistry :

    • Kolb and Sharpless (2003) explored click chemistry applications in drug discovery. They highlighted the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a reaction pathway involving triazine derivatives, which is highly relevant in the synthesis of pharmaceutical compounds (Kolb & Sharpless, 2003).
  • Supramolecular Chemistry :

    • Gamez and Reedijk (2006) discussed the use of 1,3,5-triazine derivatives in supramolecular chemistry. These compounds can form self-assembled polymeric networks and have applications in host–guest chemistry, catalysis, anion recognition, sensoring, electronics, and magnetism (Gamez & Reedijk, 2006).

properties

IUPAC Name

3,3,6-trifluoro-1,2-dihydroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYIKVIUISXNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672320
Record name 1,1,5-Trifluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,5-Trifluoroindan

CAS RN

57584-73-3
Record name 1,1,5-Trifluoro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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